molecular formula C10H13NO2 B8120324 2-Methyl-5-methylamino-benzoic acid methyl ester

2-Methyl-5-methylamino-benzoic acid methyl ester

Cat. No.: B8120324
M. Wt: 179.22 g/mol
InChI Key: CSHZLNULUOWLOA-UHFFFAOYSA-N
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Description

2-Methyl-5-methylamino-benzoic acid methyl ester is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methyl group and a methylamino group attached to the benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-methylamino-benzoic acid methyl ester can be synthesized through the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid. One common method involves the reaction of methyl anthranilate with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of methyl 2-methyl-5-(methylamino)benzoate involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-methylamino-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

2-Methyl-5-methylamino-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

2-Methyl-5-methylamino-benzoic acid methyl ester can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of methyl 2-methyl-5-(methylamino)benzoate, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-methyl-5-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-8(11-2)6-9(7)10(12)13-3/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZLNULUOWLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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